6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide
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Overview
Description
The compound 6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide is a complex organic molecule known for its unique structural features and diverse applications in scientific research. Its structure comprises a methoxy group, a thiophene ring, a triazole moiety, and an indole-2-carboxamide backbone, making it an intriguing subject for various studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps. A common approach might include:
Formation of the Triazole Ring: : The synthesis begins with the preparation of the 1H-1,2,3-triazole ring through azide-alkyne cycloaddition. This reaction requires a copper(I) catalyst under mild conditions.
Attachment of the Thiophene Ring: : The thiophene-2-yl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Methoxy Indole Formation: : The indole structure is synthesized separately, with the methoxy group introduced via electrophilic substitution.
Final Assembly: : The methoxyindole and triazole-thiophene fragments are coupled through amide bond formation using reagents like EDCI or HATU in an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability, yield, and purity. Continuous flow reactors, automated synthesis, and rigorous purification techniques ensure consistent and high-quality output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methoxy and thiophene rings, to yield various oxidized derivatives.
Reduction: : Selective reduction of the triazole ring can be achieved under controlled conditions.
Substitution: : The indole ring allows for electrophilic substitution, and the methoxy group can be replaced by other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, m-chloroperbenzoic acid (mCPBA).
Reduction Reagents: : Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: : Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: : Oxidized derivatives like sulfoxides and sulfones.
Reduction Products: : Reduced triazole or indole derivatives.
Substitution Products: : Various substituted indoles or triazoles.
Scientific Research Applications
Chemistry
This compound is studied for its potential as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology
In biological research, it serves as a probe to investigate enzyme interactions and binding studies due to its diverse functional groups.
Medicine
Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities, owing to its ability to interact with specific molecular targets.
Industry
Its stability and unique properties make it useful in the development of novel materials and as a component in certain pharmaceutical formulations.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action often involves binding to specific enzymes or receptors, inhibiting or activating them to produce desired biological effects. For example, its interaction with kinase enzymes could modulate signaling pathways critical for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1H-indole-2-carboxamide: : Lacks the triazole and thiophene rings, less potent in biological assays.
N-{[1-(phenyl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide: : Different aryl group on the triazole ring, showing varied binding affinity and specificity.
6-methoxy-N-{[1-(furan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide: : Furan ring instead of thiophene, leading to different electronic properties and reactivity.
Uniqueness
6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide stands out due to its specific structural configuration, which offers a unique combination of electronic properties and steric effects. These features provide distinct advantages in binding interactions and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-24-13-5-4-11-7-15(19-14(11)8-13)17(23)18-9-12-10-22(21-20-12)16-3-2-6-25-16/h2-8,10,19H,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPFMCFVLWBRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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